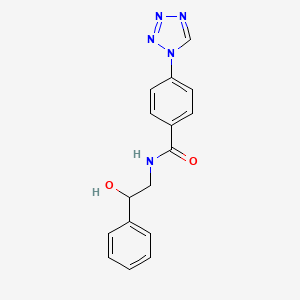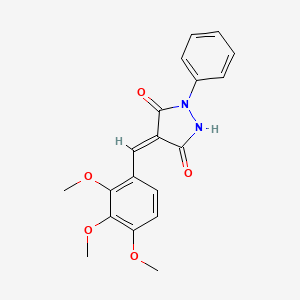![molecular formula C18H25NO2 B6073468 ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate, commonly known as PMPP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents. PMPP has been studied for its potential applications in the field of medicinal chemistry due to its various biological activities.
作用機序
The exact mechanism of action of PMPP is not fully understood. However, it is believed to exert its biological effects by modulating various neurotransmitter systems in the brain. PMPP has been shown to enhance the activity of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. PMPP has also been shown to inhibit the activity of the glutamatergic system, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
PMPP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which results in a decrease in neuronal excitability. PMPP has also been shown to decrease the levels of the neurotransmitter glutamate in the brain, which results in a decrease in pain sensation.
実験室実験の利点と制限
PMPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its biological activities, making it a useful tool for researchers. However, PMPP also has some limitations. It can be toxic at high doses, and its exact mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on PMPP. One area of research is the development of novel drug delivery systems using PMPP. Another area of research is the development of new analogs of PMPP with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PMPP and its potential applications in the treatment of various neurological disorders.
合成法
PMPP can be synthesized using a multi-step process. The first step involves the condensation of ethyl 3-oxobutanoate with piperidine in the presence of sodium ethoxide to form ethyl 1-methyl-3-piperidinecarboxylate. The second step involves the reaction of ethyl 1-methyl-3-piperidinecarboxylate with benzaldehyde in the presence of sodium ethoxide to form ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate.
科学的研究の応用
PMPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. PMPP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
ethyl 1-methyl-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-17(20)18(13-8-14-19(2)15-18)12-7-11-16-9-5-4-6-10-16/h4-7,9-11H,3,8,12-15H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKADJQTSGWDFN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCN(C1)C)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B6073402.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)

![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
